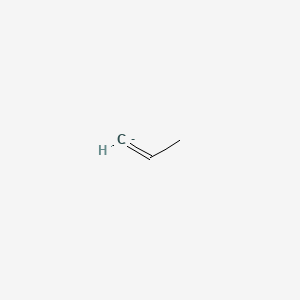
prop-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a colorless gas with a faint petroleum-like odor and is the second simplest member of the alkene class of hydrocarbons . Prop-1-ene is a product of combustion from forest fires, cigarette smoke, and motor vehicle and aircraft exhaust . It was discovered in 1850 by A. W. von Hoffman’s student Captain John Williams Reynolds .
准备方法
Synthetic Routes and Reaction Conditions
Prop-1-ene can be synthesized through various methods. One common method involves the steam cracking of propane, which yields a mixture of ethylene, propylene, methane, hydrogen gas, and other related compounds . The yield of propylene is about 15% . Another method involves the olefin conversion technology, where propylene is interconverted with ethylene and 2-butenes using rhenium and molybdenum catalysts .
Industrial Production Methods
In industrial settings, this compound is primarily produced through steam cracking of propane and naphtha . The hydrocarbon mixtures obtained from cracking and other refining processes are separated by fractional distillation to obtain refinery-grade propene, which is about 50 to 70% pure . In the United States, shale gas is a major source of propane used in this process .
化学反应分析
Types of Reactions
Prop-1-ene undergoes various types of chemical reactions, including:
Polymerization: This compound can be polymerized to form polypropylene, a widely used plastic.
Oxidation: It can be oxidized to form propylene oxide, a precursor to polyurethane plastics.
Halogenation and Hydrohalogenation: This compound reacts with halogens and hydrogen halides to form halogenated compounds.
Alkylation: It can undergo alkylation reactions to form higher alkanes.
Hydration: This compound can be hydrated to form isopropanol.
Oligomerization: It can be oligomerized to form higher olefins.
Hydroformylation: This compound can undergo hydroformylation to form butyraldehyde.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (chlorine, bromine), hydrogen halides (HBr, HCl), and various catalysts such as rhenium and molybdenum . The conditions for these reactions vary, with some requiring high temperatures and pressures, while others occur at room temperature .
Major Products
The major products formed from these reactions include polypropylene, propylene oxide, halogenated propanes, isopropanol, higher alkanes, higher olefins, and butyraldehyde .
科学研究应用
Prop-1-ene has numerous scientific research applications, including:
Chemistry: It is used as a monomer in the production of polypropylene and other polymers.
Medicine: It is used in the synthesis of pharmaceuticals and as a precursor to various medicinal compounds.
Industry: This compound is used in the production of plastics, solvents, and other industrial chemicals.
作用机制
The mechanism by which prop-1-ene exerts its effects involves various molecular targets and pathways. For example, in the epoxidation reaction with peracids, this compound undergoes a transformation involving the breaking and forming of bonds, which can be depicted using curly arrows . In lithium-ion batteries, this compound-1,3-sultone forms a solid-electrolyte interphase (SEI) film through reductive decomposition, involving the breaking of O-C, S-C, and S-O bonds .
相似化合物的比较
Prop-1-ene can be compared with other similar compounds such as:
Ethylene (C2H4): A simpler alkene with two carbon atoms and one double bond.
Propane (C3H8): A saturated hydrocarbon with three carbon atoms and single bonds.
Propyne (C3H4): An alkyne with three carbon atoms and a triple bond.
1,3-Propane sultone (C3H6O3S): A cyclic sulfone used as an electrolyte additive in batteries.
This compound is unique due to its versatility in undergoing various chemical reactions and its wide range of applications in different fields.
属性
CAS 编号 |
1724-46-5 |
|---|---|
分子式 |
C3H5- |
分子量 |
41.073 |
IUPAC 名称 |
prop-1-ene |
InChI |
InChI=1S/C3H5/c1-3-2/h1,3H,2H3/q-1 |
InChI 键 |
ZEJYUSNKPNYKPO-UHFFFAOYSA-N |
SMILES |
CC=[CH-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















